N-cyclopropyl-3-fluorobenzene-1-sulfonamide

Carbonic Anhydrase Inhibition Fluorine SAR Enzyme Selectivity

Procure N-cyclopropyl-3-fluorobenzene-1-sulfonamide (CAS 930978-56-6) when your SAR program demands the meta-fluorine substitution pattern critical for carbonic anhydrase isoform selectivity. The conformationally constrained cyclopropyl group confers superior metabolic stability over linear alkyl analogs, while the secondary sulfonamide –NH– serves as a derivatization handle for N-alkylation or acylation. This compound is supplied exclusively as part of a curated rare-chemicals collection for early discovery; no analytical data is provided, and the buyer assumes responsibility for identity and purity verification prior to use.

Molecular Formula C9H10FNO2S
Molecular Weight 215.25 g/mol
Cat. No. B11941233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-3-fluorobenzene-1-sulfonamide
Molecular FormulaC9H10FNO2S
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=CC=CC(=C2)F
InChIInChI=1S/C9H10FNO2S/c10-7-2-1-3-9(6-7)14(12,13)11-8-4-5-8/h1-3,6,8,11H,4-5H2
InChIKeyRANWMHDAQNOAAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-3-fluorobenzene-1-sulfonamide: A Rare Sulfonamide Building Block with Fluorinated Aromatic Core and Cyclopropyl Moiety for Early Discovery Research


N-Cyclopropyl-3-fluorobenzene-1-sulfonamide (CAS 930978-56-6, molecular formula C₉H₁₀FNO₂S, molecular weight 215.25 g/mol) is an aromatic sulfonamide derivative characterized by a 3-fluorophenyl ring linked via a sulfonamide bridge to a cyclopropyl group . The compound is provided by Sigma-Aldrich exclusively to early discovery researchers as part of a collection of rare and unique chemicals, and the vendor does not collect or provide analytical data for this product [1]. Its structural features—the electron-withdrawing fluorine at the meta position and the conformationally constrained cyclopropyl substituent—place it within a broader class of fluorinated benzenesulfonamides that have been investigated as carbonic anhydrase inhibitors and as synthetic intermediates in medicinal chemistry programs [2].

Why N-Cyclopropyl-3-fluorobenzene-1-sulfonamide Cannot Be Casually Substituted with Positional Isomers or Analogous Sulfonamides


Substituting N-cyclopropyl-3-fluorobenzene-1-sulfonamide with a positional isomer (e.g., 2-fluoro or 4-fluoro analogs) or a structurally similar sulfonamide may introduce unanticipated alterations in binding affinity, metabolic stability, and physicochemical properties that are not documented in the public domain. In the broader class of fluorinated benzenesulfonamides, fluorine substitution pattern critically influences enzyme isoform selectivity—for instance, ortho-, meta-, and para-fluorinated benzenesulfonamides exhibit distinct inhibitory profiles against different carbonic anhydrase isoforms [1]. Additionally, the cyclopropyl group confers enhanced metabolic stability relative to linear alkyl substituents by resisting oxidative degradation via cytochrome P450 enzymes . Because no published head-to-head comparative data exist for this specific compound, any substitution with a purported analog introduces unquantified risk of altered activity and should be validated empirically in the user's specific assay system.

Quantitative Differentiation Evidence for N-Cyclopropyl-3-fluorobenzene-1-sulfonamide: Comparative Structural and Class-Level Activity Data


Fluorine Substitution Pattern in Benzenesulfonamides Modulates Carbonic Anhydrase Isoform Selectivity

Fluorinated benzenesulfonamides as a class exhibit carbonic anhydrase (CA) inhibitory activity, and the position of fluorine substitution on the phenyl ring influences isoform selectivity. The patent literature describes that meta-fluorinated benzenesulfonamides (such as the target compound with 3-fluoro substitution) possess distinct binding characteristics compared to ortho- or para-fluorinated analogs. While quantitative IC₅₀ or Kᵢ values for N-cyclopropyl-3-fluorobenzene-1-sulfonamide against specific CA isoforms are not publicly available, the patent establishes that fluorine position is a critical determinant of CA isoform selectivity within this chemical series [1]. The target compound's 3-fluoro substitution pattern differentiates it structurally from the more commonly available N-cyclopropyl-4-fluorobenzenesulfonamide (CAS 425654-95-1) .

Carbonic Anhydrase Inhibition Fluorine SAR Enzyme Selectivity

Cyclopropyl Substituent Confers Enhanced Metabolic Stability Relative to Linear Alkyl Analogs in Sulfonamide Scaffolds

The cyclopropyl group in sulfonamide derivatives is recognized to enhance metabolic stability by resisting oxidative degradation via cytochrome P450 enzymes compared to linear alkyl substituents such as methyl, ethyl, or propyl groups . This class-level observation stems from the conformational rigidity and unique electronic properties of the cyclopropane ring, which reduce susceptibility to metabolic cleavage. N-cyclopropyl-3-fluorobenzene-1-sulfonamide incorporates this cyclopropyl moiety, distinguishing it from structurally related compounds bearing N-methyl, N-ethyl, or N-propyl substituents. Quantitative comparative metabolic stability data (e.g., intrinsic clearance in liver microsomes, half-life ratios) for this specific compound versus linear alkyl analogs are not available in the public domain.

Metabolic Stability Cyclopropyl Effect Drug Design

Benzenesulfonamide Derivatives with Cyclopropyl and Fluorine Substituents Demonstrate Insecticidal Activity Against Mythimna separata

A systematic study of benzenesulfonamide derivatives containing alkynyl, alkenyl, and cyclopropyl groups in the para position evaluated insecticidal activity against third-instar larvae of Mythimna separata. Several compounds (C2, C4, C5, C6, and C8) exhibited LC₅₀ values of 0.844, 0.953, 0.705, 0.599, and 0.887 mg/mL, respectively, which were markedly superior to the natural product Celangulin V (LC₅₀ = 11.5 mg/mL) [1]. Molecular docking suggested that this benzenesulfonamide framework targets the H subunit of V-ATPase. While N-cyclopropyl-3-fluorobenzene-1-sulfonamide was not among the specific compounds assayed in this study, it shares the core benzenesulfonamide scaffold with cyclopropyl and fluorine substituents that characterizes this insecticidally active chemical series [1].

Insecticidal Activity Agrochemical Discovery V-ATPase Inhibition

Recommended Research and Industrial Application Scenarios for N-Cyclopropyl-3-fluorobenzene-1-sulfonamide Based on Available Evidence


Carbonic Anhydrase Inhibitor Discovery Programs Requiring Meta-Fluorinated Benzenesulfonamide Scaffolds

This compound is positioned for use in early-stage medicinal chemistry programs targeting carbonic anhydrase (CA) isoforms, particularly where the meta-fluorine substitution pattern is hypothesized to confer desired isoform selectivity. As established in patent literature, fluorinated benzenesulfonamides as a class inhibit CA enzymes involved in glaucoma, epilepsy, altitude sickness, obesity, and cancer [1]. Researchers requiring a 3-fluoro-substituted benzenesulfonamide building block—as distinct from the more widely available 4-fluoro analog—should procure this compound for structure-activity relationship (SAR) exploration.

Synthetic Intermediate for Diversification via Sulfonamide Nitrogen Functionalization

The secondary sulfonamide nitrogen (-SO₂-NH-cyclopropyl) in this compound serves as a handle for further derivatization, including N-alkylation, acylation, and other functionalization reactions [1]. This makes N-cyclopropyl-3-fluorobenzene-1-sulfonamide a versatile building block for generating focused libraries of tertiary sulfonamides with varied biological activities. Researchers engaged in diversity-oriented synthesis or lead optimization programs may utilize this compound as a core scaffold for systematic modification.

Agrochemical Discovery Targeting Lepidopteran Pests via V-ATPase H Subunit Inhibition

Based on class-level evidence demonstrating that benzenesulfonamide derivatives containing cyclopropyl and fluorine substituents exhibit potent insecticidal activity against Mythimna separata larvae (LC₅₀ values of 0.599–0.953 mg/mL, significantly surpassing the natural product Celangulin V) [1], this compound may serve as a structural starting point for agrochemical discovery programs. The proposed mechanism involves targeting the H subunit of V-ATPase, a validated insecticidal target. Researchers should empirically evaluate this specific compound in their own insecticidal assays, as direct activity data are not yet published.

Early Discovery Collection Screening Where Unique Chemical Space Is Prioritized

Sigma-Aldrich provides N-cyclopropyl-3-fluorobenzene-1-sulfonamide as part of a curated collection of rare and unique chemicals intended for early discovery researchers [1]. The vendor does not collect analytical data and sells the product as-is, with no representations or warranties regarding identity, purity, or fitness for any particular purpose [1]. This scenario is appropriate for high-throughput or focused library screening where procurement of novel chemotypes is prioritized over fully characterized, QC-verified reference standards. Buyers assume full responsibility for confirming product identity and purity prior to use.

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